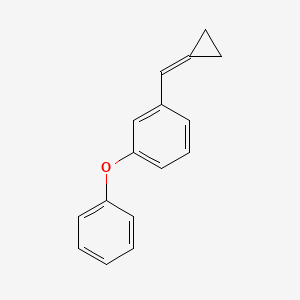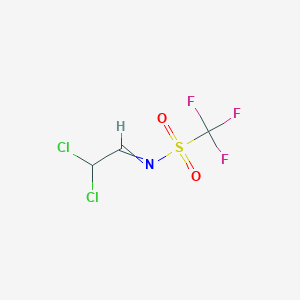
N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide is a chemical compound known for its unique structure and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of N,N-dichlorotrifluoromethanesulfonamide with 1,2-dichloroethylene. This reaction can be initiated thermally, chemically, or photochemically. The process does not require additional thermal initiation and occurs efficiently in the presence of excess 1,2-dichloroethylene, with the reaction time varying based on the initiation method used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in controlled environments to ensure the purity and yield of the product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Addition Reactions: The double bond in the dichloroethylidene group allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield products where the chlorine atoms are replaced by nucleophiles, while addition reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.
科学研究应用
N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism by which N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound can influence various biochemical processes.
相似化合物的比较
Similar Compounds
Dichlorodiphenyldichloroethane (DDD): Similar in structure but differs in its applications and toxicity profile.
Trichloroethylene: Shares some structural similarities but is primarily used as an industrial solvent.
Uniqueness
N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide is unique due to its combination of dichloroethylidene and trifluoromethanesulfonamide groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form stable complexes with molecular targets sets it apart from other similar compounds.
属性
CAS 编号 |
370839-86-4 |
|---|---|
分子式 |
C3H2Cl2F3NO2S |
分子量 |
244.02 g/mol |
IUPAC 名称 |
N-(2,2-dichloroethylidene)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C3H2Cl2F3NO2S/c4-2(5)1-9-12(10,11)3(6,7)8/h1-2H |
InChI 键 |
LSKWEUNXJPZJGC-UHFFFAOYSA-N |
规范 SMILES |
C(=NS(=O)(=O)C(F)(F)F)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine]](/img/structure/B14242782.png)
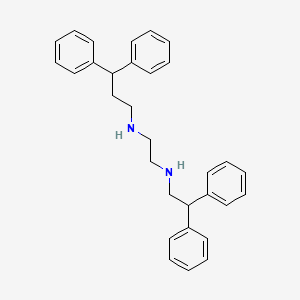


![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
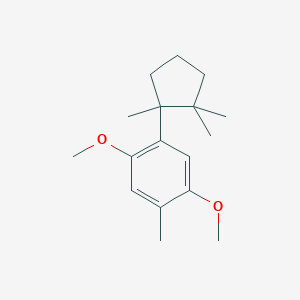
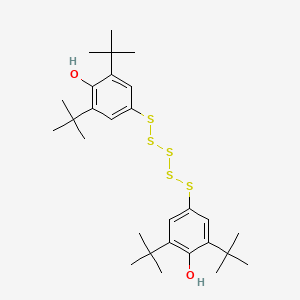
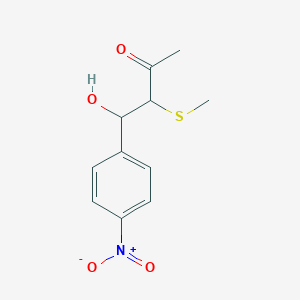
![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)
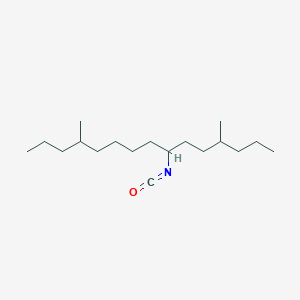
![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)
